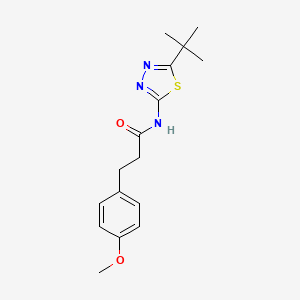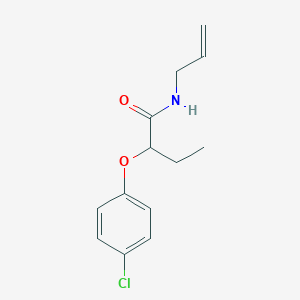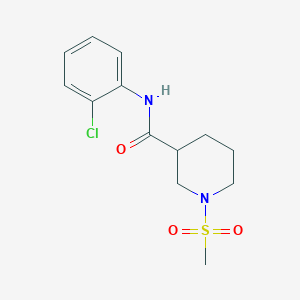![molecular formula C16H25N3O2 B5342637 N',N'-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine](/img/structure/B5342637.png)
N',N'-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and N,N-diethyl-N-methyl-1,2-ethanediamine.
Condensation Reaction: The first step involves a condensation reaction between 2-nitrobenzaldehyde and N,N-diethyl-N-methyl-1,2-ethanediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways or catalytic processes, depending on the application.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the nitro group and the extended aromatic system.
N,N-Diethyl-N’-methylethylenediamine: Shares the diethyl and methyl groups but differs in the positioning and presence of the nitro group.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine is unique due to its combination of aromatic and aliphatic components, as well as the presence of both nitro and amine functional groups
特性
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-18(5-2)14-13-17(3)12-8-10-15-9-6-7-11-16(15)19(20)21/h6-11H,4-5,12-14H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAZUOERPGGRN-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-3-methyl-5-oxopentanoic acid](/img/structure/B5342566.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5342596.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![2-[[2-bromo-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy]methyl]benzonitrile](/img/structure/B5342623.png)
![N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5342644.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)
![N-[2-(phenylsulfanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5342663.png)


